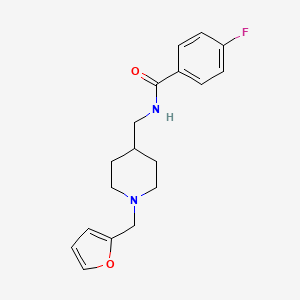
4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic opioid and is structurally related to fentanyl . It is also structurally related to acetylfentanyl, acryloylfentanyl, and furanylfentanyl . It has been available in the European Union since at least August 2016 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives include intra- and intermolecular reactions . These reactions are crucial in the pharmaceutical industry for the synthesis of more than twenty classes of pharmaceuticals .Scientific Research Applications
Potential Antipsychotic Agents
One area of application involves the development of novel antipsychotic agents targeting dopamine and serotonin receptors. For instance, a study by Raviña et al. (2000) focused on synthesizing and evaluating a series of conformationally restricted butyrophenones, including compounds with structural similarities to 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, for their affinity towards dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors. These compounds showed potential antipsychotic properties based on in vitro and in vivo assays, suggesting their effectiveness as neuroleptic drugs (Raviña et al., 2000).
Serotonin Receptor Agonists for Migraine Treatment
Research into migraine treatments has also been conducted, with the development of substituted furo[3,2-b]pyridines as bioisosteres of 5-HT(1F) receptor agonist indole analogues. A potent and selective 5-HT(1F) receptor agonist was identified, suggesting its potential to treat acute migraine attacks. This study exemplifies the therapeutic application of structurally related compounds in neurology (Mathes et al., 2004).
Antineoplastic Tyrosine Kinase Inhibitors
In oncology, the metabolism of Flumatinib, an antineoplastic tyrosine kinase inhibitor, was examined for its treatment potential in chronic myelogenous leukemia (CML) patients. The study identified the main metabolic pathways of Flumatinib in humans, highlighting the role of compounds with benzamide structures in cancer therapy (Gong et al., 2010).
Neuroinflammation Imaging
Additionally, compounds structurally related to this compound have been investigated for their potential in neuroinflammation imaging. A study developed a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for imaging neuroinflammation associated with diseases like Alzheimer's. This research underscores the compound's application in diagnosing and monitoring neurodegenerative diseases (Lee et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide could include further investigation into its mechanism of action, development of methods for its detection and quantification, and studies on its long-term health effects . Additionally, research could focus on the development of antidotes or treatments for overdose .
Properties
IUPAC Name |
4-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJUNJGEXYNWCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Diphenylmethyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2799411.png)
![2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2799412.png)
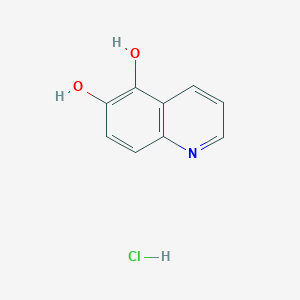



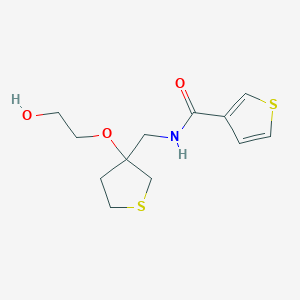
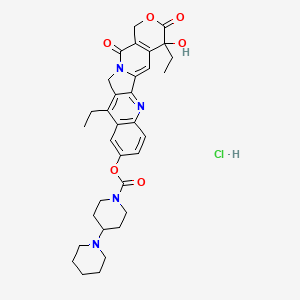
![N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydro-7-quinolinyl]hexanamide](/img/structure/B2799425.png)
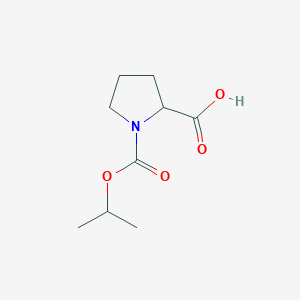
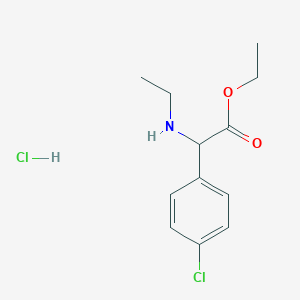
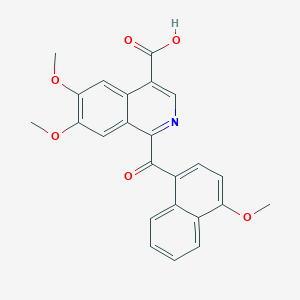
![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2799431.png)
![(5E)-5-[(4-bromophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B2799433.png)
